1-Azido-3-iodobenzene CAS number 54467-96-8
1-Azido-3-iodobenzene CAS number 54467-96-8
An In-Depth Technical Guide to 1-Azido-3-iodobenzene (CAS: 54467-96-8)
Authored by a Senior Application Scientist
This guide provides an in-depth technical overview of 1-azido-3-iodobenzene, a versatile bifunctional reagent crucial for advanced applications in chemical biology, drug discovery, and materials science. We will explore its synthesis, unique reactivity, and established protocols, offering field-proven insights for researchers and development professionals.
Core Concepts & Strategic Value
1-Azido-3-iodobenzene is a key building block distinguished by its two strategically positioned, orthogonally reactive functional groups: the azide (-N₃) and the iodo (-I) groups. This meta-substitution pattern allows for sequential, controlled modifications, making it an invaluable tool for constructing complex molecular architectures.
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The Azide Group: This moiety is the cornerstone of "Click Chemistry," most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2] This reaction is prized for its high efficiency, specificity, and biocompatibility, enabling the covalent linkage of molecules in complex biological environments.[1][3][4] The resulting 1,2,3-triazole ring is not merely a linker; it is metabolically stable and can act as a bioisostere for an amide bond.[3][4][5]
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The Iodo Group: The carbon-iodine bond is the most reactive of the aryl halides, making it an excellent substrate for a wide range of metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings.[6] This allows for the precise installation of carbon-carbon or carbon-heteroatom bonds.
This dual reactivity profile enables its use as a heterobifunctional linker, where one part of a construct can be introduced via the iodo group, and another can be "clicked" on using the azide.
Physicochemical & Spectroscopic Profile
A thorough understanding of the molecule's physical and spectral properties is fundamental for its application and characterization.
| Property | Value | Source |
| CAS Number | 54467-96-8 | [7][8][9] |
| Molecular Formula | C₆H₄IN₃ | [7][8][9] |
| Molecular Weight | 245.02 g/mol | [7][8][10] |
| Exact Mass | 244.94500 Da | [8] |
| InChI Key | LWYZABCCGZNMGK-UHFFFAOYSA-N | [7] |
| Predicted LogP | 3.74 | [9] |
Synthesis of 1-Azido-3-iodobenzene: A Validated Protocol
The most reliable synthesis of 1-azido-3-iodobenzene proceeds via a classical Sandmeyer-type reaction sequence starting from the commercially available 3-iodoaniline. The causality behind this two-step process is rooted in the need to convert the stable amine into a good leaving group (N₂) to allow for nucleophilic substitution by the azide ion.
Caption: Workflow for the synthesis of 1-azido-3-iodobenzene.
Detailed Step-by-Step Methodology
Causality Note: This protocol is based on well-established procedures for the synthesis of aryl azides from anilines.[14][15]
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Reagent Preparation:
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Dissolve 3-iodoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and water.
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Prepare a separate aqueous solution of sodium nitrite (NaNO₂, 1.1 eq).
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Prepare a third aqueous solution of sodium azide (NaN₃, 1.2 eq).
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Cool all solutions to 0-5 °C in an ice bath. The low temperature is critical to prevent the premature decomposition of the highly unstable diazonium salt intermediate.
-
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Diazotization:
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To the stirred solution of 3-iodoaniline hydrochloride, add the chilled sodium nitrite solution dropwise.
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Maintain the temperature strictly between 0 and 5 °C throughout the addition. The reaction is exothermic.
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Continue stirring in the ice bath for an additional 20-30 minutes after the addition is complete to ensure full conversion to the 3-iodobenzenediazonium chloride salt.
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-
Azide Substitution:
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Slowly add the chilled sodium azide solution to the freshly prepared diazonium salt solution.
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A vigorous evolution of nitrogen gas will be observed. This release of N₂ gas is the thermodynamic driving force for the reaction, making it irreversible.
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Allow the reaction mixture to stir for 1-2 hours, gradually warming to room temperature.
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Workup and Purification:
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Transfer the reaction mixture to a separatory funnel and extract the product into an organic solvent such as dichloromethane or diethyl ether (3x).
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Combine the organic layers and wash with water, followed by saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
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The crude product can be purified by flash column chromatography on silica gel if necessary.
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Core Applications & Reactivity
The utility of 1-azido-3-iodobenzene stems from the ability to leverage its two functional groups in distinct chemical transformations.
Caption: Key reaction pathways for 1-azido-3-iodobenzene.
Application 1: Bifunctional Linker in Bioconjugation & Drug Development
In drug development, 1-azido-3-iodobenzene can serve as a scaffold to link a targeting moiety to a therapeutic payload.
Workflow:
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Step A (Cross-Coupling): A pharmacophore or complex molecular fragment containing a terminal alkyne is attached to the 1-azido-3-iodobenzene scaffold via a Sonogashira coupling at the iodo position.
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Step B (Click Chemistry): The resulting molecule, which now bears a free azide group, is "clicked" onto a biomolecule (e.g., a protein, peptide, or oligonucleotide) that has been pre-functionalized with an alkyne handle. This CuAAC reaction forms a stable triazole linkage.[16][17]
This strategy is central to creating antibody-drug conjugates (ADCs), targeted probes, and novel biomaterials.[3]
Application 2: Precursor for Photoaffinity Probes
Photoaffinity labeling (PAL) is a powerful technique to identify the cellular targets of a drug.[18] Aryl azides are excellent photo-reactive groups for this purpose.[19]
Mechanism & Causality: Upon irradiation with UV light (typically ~254-300 nm), the aryl azide group of 1-azido-3-iodobenzene expels nitrogen gas to form a highly reactive singlet nitrene intermediate.[20] This nitrene has a very short lifetime and will non-selectively insert into nearby C-H, N-H, or O-H bonds, forming a stable covalent bond with the target protein.[20][21]
The iodo- group serves as a synthetic handle to attach the drug molecule of interest. After the covalent cross-linking event, the target protein can be identified using mass spectrometry.
Safety, Handling, & Disposal
Organic azides are high-energy compounds and must be handled with extreme care. While aryl azides are generally more stable than their alkyl counterparts, they are still potentially explosive and sensitive to heat, shock, and friction.
| Hazard Category | Description | Precautionary Measures |
| Explosive Risk | Can decompose violently upon heating or mechanical shock. The presence of the heavy iodine atom may slightly moderate this, but the risk remains. | Always handle behind a blast shield. Avoid heating neat material. Use dilute solutions whenever possible. Do not use metal spatulas (risk of friction).[10] |
| Toxicity | Organic azides can be toxic. Mutagenic potential has been raised as a concern for azido impurities in pharmaceuticals.[22] | Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[23][24][25] Handle only in a well-ventilated fume hood.[24][25][26] |
| Storage | Store in a cool, dark, and well-ventilated area, away from heat sources and incompatible materials (e.g., strong oxidizing agents, strong acids).[23][26] | |
| Disposal | Azide-containing waste is hazardous. Never dispose of down the drain, as it can form explosive heavy metal azides with lead or copper plumbing. | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[25][26] |
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Substitution Reactions of Benzene and Other Aromatic Compounds. MSU chemistry. [Link]
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Benzene, iodo-. NIST WebBook. [Link]
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